Thieno[3,2-c]pyridin-2-ylmethanol
Beschreibung
Eigenschaften
Molekularformel |
C8H7NOS |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
thieno[3,2-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 |
InChI-Schlüssel |
PRQYMSKNROZHCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC(=C2)CO |
Herkunft des Produkts |
United States |
The Mechanistic Landscape of Thieno[3,2-c]pyridin-2-ylmethanol Derivatives: From Scaffold to Advanced Therapeutics
Executive Summary
For decades, the thienopyridine scaffold has been synonymous with cardiovascular pharmacology, most notably through the P2Y12 receptor antagonism of clopidogrel and prasugrel[1][2]. However, recent advances in medicinal chemistry have shifted the focus toward the fully aromatic thieno[3,2-c]pyridine core. Specifically, derivatives synthesized from the highly versatile thieno[3,2-c]pyridin-2-ylmethanol intermediate have emerged as potent modulators of complex biological pathways, including Receptor Tyrosine Kinases (RTKs) and the classical complement cascade[3][4].
This technical guide provides an in-depth analysis of the mechanisms of action, structural rationale, and self-validating experimental protocols for evaluating these next-generation thieno[3,2-c]pyridine derivatives.
The Chemical Hub: Why Thieno[3,2-c]pyridin-2-ylmethanol?
The structural rigidity and unique electronic distribution of the thieno[3,2-c]pyridine bicyclic system make it a privileged scaffold in drug discovery[5]. The sulfur atom acts as a potent hydrogen-bond acceptor, while the pyridine nitrogen provides critical interactions within enzymatic active sites[6].
The specific intermediate, thieno[3,2-c]pyridin-2-ylmethanol , serves as a critical synthetic branching point. The 2-hydroxymethyl group allows for rapid functionalization via:
-
Azidation and Click Chemistry: Conversion of the hydroxyl group to an azide (via DPPA/DBU) enables the synthesis of triazolopyridines, which are highly selective kinase inhibitors[3].
-
Oxidation and Reductive Amination: Yields complex amide derivatives that fit precisely into the narrow active sites of serine proteases[7].
By functionalizing the C2 position rather than the C5 position (as seen in legacy antiplatelet drugs), researchers can direct the molecule's pharmacophore away from G-protein coupled receptors (GPCRs) and toward kinases and proteases[2].
Mechanism I: Receptor Tyrosine Kinase (c-Met) Inhibition
Target Biology and Causality
The c-Met protein is a transmembrane receptor tyrosine kinase activated by the Hepatocyte Growth Factor (HGF)[3]. Aberrant c-Met signaling drives tumor angiogenesis, proliferation, and metastasis. Thieno[3,2-c]pyridin-2-ylmethanol derivatives—specifically when converted into triazolopyridines—act as potent, ATP-competitive inhibitors of the c-Met kinase domain[3].
Molecular Interaction
These derivatives occupy the ATP-binding pocket (hinge region) of c-Met. The nitrogen of the pyridine ring forms a critical bidentate hydrogen bond with the backbone amides of the hinge region (often Met1160). Meanwhile, the functional groups extending from the C2-derived triazole ring penetrate the deep hydrophobic pocket of the kinase, locking the enzyme in an inactive conformation and preventing the autophosphorylation required to trigger the downstream PI3K/AKT and RAS/MAPK cascades.
Mechanism of c-Met kinase inhibition by thieno[3,2-c]pyridine derivatives.
Mechanism II: Classical Complement (C1s) Modulation
Target Biology and Causality
The complement system is a vital component of innate immunity, but its dysregulation leads to severe autoimmune and inflammatory disorders. The classical pathway is initiated by the C1 complex (C1q, C1r, C1s). C1s is a serine protease responsible for cleaving C4 and C2 to form the C3 convertase[4].
Molecular Interaction
Recent pharmaceutical developments utilize thieno[3,2-c]pyridin-2-ylmethanol as a precursor to synthesize targeted C1s inhibitors[4][7]. These compounds act as competitive, reversible inhibitors of the C1s active site. The thienopyridine core mimics the natural peptide substrate, while the C2-substituents interact with the S1 specificity pocket of the serine protease, effectively blocking the catalytic triad (His-Asp-Ser) from cleaving C4.
Inhibition of the classical complement cascade via C1s blockade.
Quantitative Pharmacodynamics
The structural versatility of the thieno[3,2-c]pyridin-2-ylmethanol scaffold allows for dramatic shifts in target specificity based on downstream functionalization. The table below summarizes the comparative pharmacodynamics of these derivative classes.
| Derivative Class | Primary Target | Mechanism of Action | Typical IC₅₀ Range | Primary Indication |
| Triazolopyridines | c-Met / VEGFR-2 | ATP-competitive kinase inhibition | 1 – 50 nM | Solid Tumors / Oncology |
| Azido/Amide Linked | Complement C1s | Serine protease active site blockade | 10 – 100 nM | Autoimmune / Complement Disorders |
| Tetrahydro-derivatives | P2Y12 Receptor | Irreversible/Allosteric GPCR antagonism | 0.1 – 1.5 µM | Cardiovascular / Anti-thrombotic |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include internal controls that verify assay functionality independent of the test compound's performance.
Protocol A: TR-FRET Assay for c-Met Kinase Inhibition
Causality Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of a standard colorimetric assay? Thienopyridine derivatives possess extended conjugated π -systems that can auto-fluoresce or absorb light in the visible spectrum, leading to false positives. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific emission of the europium-labeled tracer.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Add 1 mM DTT immediately before use to maintain the reducing environment required for c-Met kinase domain stability.
-
Compound Serial Dilution: Dilute thieno[3,2-c]pyridine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (prevents protein denaturation).
-
Enzyme Addition: Add recombinant human c-Met kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add ATP (at the predetermined Km value) and ULight-labeled poly-GT substrate. Incubate for 60 minutes.
-
Detection: Add Europium-anti-phospho-tyrosine antibody and EDTA (to stop the kinase reaction by chelating Mg²⁺).
-
Self-Validation & Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Validation Metric: Calculate the Z'-factor using the DMSO vehicle (high signal) and EDTA-quenched wells (low signal). A Z'-factor >0.5 confirms assay robustness. Include Tivantinib as a positive control reference inhibitor.
-
Protocol B: Hemolytic Assay for Classical Complement (C1s) Inhibition
Causality Rationale: Why use antibody-sensitized sheep erythrocytes? The complement system can be activated via three distinct pathways (classical, alternative, lectin). By utilizing erythrocytes pre-coated with antibodies (IgG/IgM), we exclusively trigger the C1q → C1r → C1s axis. This ensures that any observed inhibition is causally linked to C1s blockade by the compound, rather than off-target effects on the alternative pathway.
Step-by-Step Methodology:
-
Reagent Preparation: Wash antibody-sensitized sheep erythrocytes (EA) in Gelatin Veronal Buffer containing Ca²⁺ and Mg²⁺ (GVB++). The divalent cations are strictly required for C1 complex assembly.
-
Serum Dilution: Dilute normal human serum (NHS) in GVB++ to a concentration that yields ~80% lysis in the absence of inhibitors (typically 1:50).
-
Inhibitor Pre-incubation: Mix the diluted NHS with varying concentrations of the thieno[3,2-c]pyridine derivative. Incubate at 37°C for 30 minutes.
-
Hemolysis Induction: Add the EA suspension to the serum/inhibitor mixture. Incubate at 37°C for exactly 60 minutes.
-
Termination and Readout: Centrifuge the plates at 1500 x g for 5 minutes to pellet unlysed cells. Transfer the supernatant to a new plate and measure absorbance at 412 nm (detecting released hemoglobin).
-
Self-Validation & Measurement:
-
100% Lysis Control: EA treated with distilled water or 0.1% Triton X-100.
-
0% Lysis Control: EA treated with NHS in GVB containing 10 mM EDTA (chelates Ca²⁺/Mg²⁺, completely blocking complement activation).
-
Conclusion
The evolution of thieno[3,2-c]pyridine derivatives from simple antiplatelet agents to sophisticated kinase and protease inhibitors underscores the power of targeted synthetic chemistry. By utilizing thieno[3,2-c]pyridin-2-ylmethanol as a foundational building block, researchers can access a vast chemical space, enabling the precise tuning of molecular interactions required to combat complex oncological and autoimmune diseases.
References
- Google Patents. "WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders." Google Patents.
-
IGI Global. "Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry." IGI Global. URL: [Link]
- Google Patents. "US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor." Google Patents.
-
NIScPR. "Design and synthesis of non-cytotoxic tetrahydrothieno[3,2-c]pyridine derivatives exhibiting complement inhibition." National Institute of Science Communication and Policy Research. URL: [Link]
-
ACS Publications. "Discovery of Inhibitors of Cell Adhesion Molecule Expression in Human Endothelial Cells." Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. igi-global.com [igi-global.com]
- 2. researchgate.net [researchgate.net]
- 3. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 4. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Advanced Pharmacological Profiling of Thieno[3,2-c]pyridin-2-ylmethanol Derivatives: Receptor Binding Affinity and Mechanistic Pathways
Executive Summary
The thieno[3,2-c]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, historically recognized as the core scaffold for thienopyridine-class antiplatelet agents[1]. However, the specific functionalized derivative, thieno[3,2-c]pyridin-2-ylmethanol , serves as a critical synthetic linchpin. The presence of the hydroxymethyl group at the C2 position allows for precise spatial functionalization, enabling the synthesis of advanced therapeutics that exhibit high binding affinities across diverse receptor classes, most notably the Purinergic P2Y12 receptor (GPCR) and the c-Met Receptor Tyrosine Kinase (RTK) [2].
This technical guide dissects the receptor binding affinities of thieno[3,2-c]pyridine derivatives, the synthetic utility of the 2-ylmethanol intermediate, and the self-validating experimental protocols required to quantify these interactions.
Target Receptor Pharmacology & Binding Kinetics
The Purinergic P2Y12 Receptor (GPCR)
The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) central to platelet activation and thrombosis[1]. Thienopyridines containing the tetrahydrothieno[3,2-c]pyridine core (e.g., clopidogrel, prasugrel) are prodrugs. Upon hepatic metabolism, their active thiol metabolites bind irreversibly to the P2Y12 receptor via covalent disulfide bridges with cysteine residues (Cys17 and Cys270) within the extracellular domains.
In contrast, newer generations of functionalized thieno[3,2-c]pyridines (such as tetrahydrothieno[3,2-c]pyridine-2-carboxamides) have been engineered to bypass metabolic activation, achieving reversible, competitive binding with sub-micromolar affinities[3].
Fig 1: P2Y12 Receptor Signaling Pathway and Thienopyridine Antagonism.
The c-Met Receptor Tyrosine Kinase (RTK)
Beyond GPCRs, thieno[3,2-c]pyridin-2-ylmethanol is the direct precursor for synthesizing highly potent triazolopyridine inhibitors targeting the c-Met receptor (Hepatocyte Growth Factor Receptor)[4]. The c-Met receptor is a 190 kDa heterodimer. Overactivation of the HGF/c-Met signaling pathway drives oncogenic mitogenesis and angiogenesis[4].
Derivatives synthesized from the 2-ylmethanol intermediate act as Type I or Type II kinase inhibitors, competitively binding to the ATP-binding pocket of the intracellular kinase domain. The thieno[3,2-c]pyridine core provides essential π−π stacking interactions with the hinge region of the kinase, yielding exceptionally high binding affinities ( Ki<10 nM ).
Quantitative Binding Affinity Profiles
The table below synthesizes the receptor binding affinities of various compounds containing the thieno-pyridine structural motif, highlighting the shift from irreversible GPCR antagonism to reversible RTK inhibition based on C2-functionalization.
| Compound / Derivative Class | Target Receptor | Binding Affinity ( IC50 / Ki ) | Mechanism of Binding |
| Prasugrel (Active Metabolite) | P2Y12 (GPCR) | ∼0.3μM ( IC50 ) | Irreversible (Covalent Disulfide)[1] |
| Clopidogrel (Active Metabolite) | P2Y12 (GPCR) | ∼1.2μM ( IC50 ) | Irreversible (Covalent Disulfide)[3] |
| Thieno[3,2-c]pyridine-2-carboxamides | P2Y12 (GPCR) | 15−50 nM ( IC50 ) | Reversible / Competitive |
| Triazolopyridines (from 2-ylmethanol) | c-Met (RTK) | <10 nM ( Ki ) | Reversible (ATP-competitive)[4] |
| Thieno[2,3-b]pyridine Isomer (7c) | Adenosine A1 | 61.9 nM ( Ki ) | Reversible Agonist[5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies detail the synthesis of the critical intermediate and the subsequent evaluation of receptor binding affinity. Each protocol is designed as a self-validating system, incorporating causality for every experimental choice.
Protocol A: Synthesis & Azidation of Thieno[3,2-c]pyridin-2-ylmethanol
This workflow generates the highly reactive azide intermediate required for click-chemistry coupling to target the c-Met receptor[2].
-
Ester Reduction:
-
Action: Dissolve methyl thieno[3,2-c]pyridine-2-carboxylate in anhydrous THF at 0°C. Add LiAlH4 dropwise[6].
-
Causality: Conducting the reduction at 0°C under a nitrogen atmosphere is critical. LiAlH4 is highly reactive; the low temperature prevents the over-reduction of the pyridine ring and avoids ring-opening of the sensitive thiophene moiety, ensuring high yield of the pure thieno[3,2-c]pyridin-2-ylmethanol.
-
-
Azidation via DPPA:
-
Action: To a flame-dried flask containing the synthesized thieno[3,2-c]pyridin-2-ylmethanol, add Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF[2].
-
Causality: DPPA allows for the direct, one-pot conversion of the hydroxyl group to an azide via a concerted SN2 mechanism. This bypasses the need to isolate a highly unstable and toxic alkyl halide intermediate (like a chloromethyl derivative), minimizing degradation and improving overall safety.
-
-
Validation Checkpoint: Perform LC/MS. The presence of a mass peak at m/z=166[M+H]+ confirms the successful synthesis of the 2-ylmethanol intermediate prior to azidation[6].
Fig 2: Synthetic workflow utilizing thieno[3,2-c]pyridin-2-ylmethanol for c-Met inhibitors.
Protocol B: Radioligand Filtration Binding Assay for P2Y12 Affinity
To quantify the binding affinity ( Ki ) of novel thieno[3,2-c]pyridine derivatives against the P2Y12 receptor.
-
Membrane Preparation:
-
Action: Homogenize recombinant CHO cells expressing human P2Y12 in a hypotonic buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Causality: Hypotonic buffer induces osmotic shock, efficiently lysing the cells without harsh detergents that could denature the GPCR. EDTA chelates divalent cations ( Mg2+,Ca2+ ), preventing the activation of endogenous metalloproteases and preserving the structural integrity of the receptor's extracellular loops.
-
-
Radioligand Incubation:
-
Action: Incubate 50 µg of membrane protein with the test compound and 0.5 nM [3H]2−MeS−ADP in assay buffer for 60 minutes at room temperature[3].
-
Causality: [3H]2−MeS−ADP is utilized instead of standard [3H]ADP because the 2-methylthio substitution renders the ligand highly resistant to degradation by endogenous ectonucleotidases. This ensures that the radioligand concentration remains constant, allowing the system to reach true thermodynamic equilibrium.
-
-
Rapid Filtration and Quantification:
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber matrix. This drastically reduces the non-specific binding of the negatively charged [3H]2−MeS−ADP radioligand to the filter, maximizing the signal-to-noise ratio. Ice-cold washing buffer kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.
-
-
Validation Checkpoint: A control well utilizing 10μM unlabeled 2-MeS-ADP must be included to define Non-Specific Binding (NSB). Specific binding must account for >80% of total radioactive counts to validate the assay's dynamic range.
References
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. J Med Chem. (NIH). Available at:[Link]
-
Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models. PubMed (NIH). Available at:[Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions. ResearchGate. Available at:[Link]
- Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024044098A2).Google Patents.
-
The P2Y12 receptor as a target of antithrombotic drugs. PMC - NIH. Available at:[Link]
-
CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER (EP 2966075). European Patent Office - Googleapis. Available at:[Link]
- Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor (US8987269B2).Google Patents.
Sources
- 1. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Navigating the Uncharted: A Technical Guide to the Pharmacokinetic Profile of the Thieno[3,2-c]pyridine Scaffold and a Proposed Investigative Framework for Thieno[3,2-c]pyridin-2-ylmethanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Addressing the Data Gap and Charting a Course Forward
In the landscape of medicinal chemistry, the thieno[3,2-c]pyridine core is a recurring motif in the design of novel therapeutics, demonstrating potential across a spectrum of biological targets. However, a comprehensive understanding of the pharmacokinetic (PK) profile of many derivatives, including the focal compound of this guide, thieno[3,2-c]pyridin-2-ylmethanol, remains largely unpublished in the public domain. This guide, therefore, deviates from a conventional data-driven monograph. Instead, it serves a dual purpose: firstly, to synthesize the known pharmacokinetic principles of the broader thienopyridine class to establish a foundational understanding; and secondly, to provide a robust, experience-grounded experimental framework for the comprehensive elucidation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[3,2-c]pyridin-2-ylmethanol. This document is designed to be a practical roadmap for researchers embarking on the characterization of this and similar novel chemical entities.
Part 1: The Thienopyridine Archetype: Lessons from Clinically Relevant Analogs
To build a predictive pharmacokinetic model for thieno[3,2-c]pyridin-2-ylmethanol, it is instructive to first examine the well-characterized ADME profiles of its clinically significant, albeit structurally modified, relatives: the tetrahydrothienopyridine antiplatelet agents, ticlopidine and prasugrel. These compounds, while not direct analogs, offer invaluable insights into the metabolic liabilities and disposition pathways inherent to the thienopyridine scaffold.
The thienopyridine class of drugs are well-known for their role as antiplatelet agents.[1] Ticlopidine and clopidogrel, for instance, are prodrugs that require metabolic activation by the hepatic cytochrome P450 system to exert their therapeutic effect.[2][3]
Key Pharmacokinetic Characteristics of Tetrahydrothienopyridines:
-
Absorption: Ticlopidine is rapidly absorbed orally, with a bioavailability exceeding 80%.[4][5] Co-administration with food enhances its absorption, suggesting that formulation and dietary considerations will be critical for any orally administered thieno[3,2-c]pyridine derivative.[5]
-
Metabolism: This is the most critical and complex aspect of thienopyridine pharmacokinetics.
-
Prodrug Activation: Both ticlopidine and prasugrel are prodrugs that undergo extensive metabolism to form an active thiol-containing metabolite.[6] This active metabolite is responsible for the irreversible inhibition of the P2Y12 ADP receptor on platelets.[7]
-
Enzymatic Pathways: The metabolic activation is a multi-step process. Prasugrel is initially hydrolyzed by carboxylesterases (primarily hCE2 in the intestine) to an intermediate thiolactone, which is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to the active metabolite.[8][9] Ticlopidine's activation is also dependent on CYP enzymes.[6]
-
-
Distribution: Ticlopidine is highly protein-bound (98%), primarily to serum albumin and lipoproteins.[4] This high degree of protein binding can influence the free drug concentration and, consequently, its efficacy and potential for drug-drug interactions.
-
Excretion: The elimination of thienopyridine metabolites occurs through both renal and fecal routes.[4]
A summary of the pharmacokinetic parameters for Ticlopidine is presented in Table 1.
| Parameter | Value | Source |
| Bioavailability | >80% | [4] |
| Protein Binding | 98% | [4] |
| Elimination Half-life (single dose) | ~12.6 hours | [4] |
| Elimination Half-life (repeated dosing) | 4-5 days | [4] |
| Metabolism | Hepatic (Extensive) | [4] |
| Excretion | Renal and Fecal | [4] |
| Table 1: Pharmacokinetic Parameters of Ticlopidine. |
While these data pertain to tetrahydrothienopyridines, they establish a precedent for expecting extensive hepatic metabolism and high protein binding for novel thieno[3,2-c]pyridine derivatives. The prodrug nature of these established drugs also raises the question of whether thieno[3,2-c]pyridin-2-ylmethanol itself requires metabolic activation.
Part 2: Hypothetical Metabolic Pathways for Thieno[3,2-c]pyridin-2-ylmethanol
Based on the known metabolic pathways of thienopyridines and pyridinylmethanol-containing compounds, we can postulate a set of likely metabolic transformations for thieno[3,2-c]pyridin-2-ylmethanol. The presence of the methanol moiety introduces additional metabolic possibilities beyond the core scaffold.
The primary sites for metabolism are anticipated to be the pyridine ring, the thiophene ring, and the methanol group.
-
Phase I Metabolism:
-
Oxidation of the Methanol Group: The primary alcohol is a prime target for oxidation by alcohol dehydrogenases and cytochrome P450 enzymes to the corresponding aldehyde, which can be further oxidized to a carboxylic acid by aldehyde dehydrogenases. This is a common metabolic pathway for pyridinylmethanol derivatives.[10]
-
Hydroxylation of the Aromatic Rings: The thieno[3,2-c]pyridine core can undergo aromatic hydroxylation at various positions on both the thiophene and pyridine rings, mediated by CYP enzymes.
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation to form an N-oxide.
-
S-Oxidation: The thiophene sulfur can be oxidized to a sulfoxide or sulfone.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group of the parent compound and any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The carboxylic acid metabolite can also form an acyl-glucuronide.
-
Sulfation: The hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
-
The following diagram illustrates these potential metabolic pathways.
Caption: Postulated Phase I and Phase II metabolic pathways for thieno[3,2-c]pyridin-2-ylmethanol.
Part 3: A Comprehensive Experimental Framework for Pharmacokinetic Characterization
To move from hypothesis to data, a structured, multi-tiered experimental approach is necessary. The following protocols outline a robust strategy for the complete ADME characterization of thieno[3,2-c]pyridin-2-ylmethanol.
In Vitro ADME Profiling: The Foundation
In vitro assays are cost-effective, high-throughput methods to gain initial insights into a compound's pharmacokinetic properties and to guide the design of more complex in vivo studies.[11][12]
Objective: To determine the intrinsic clearance (Clint) of thieno[3,2-c]pyridin-2-ylmethanol in liver microsomes and hepatocytes from different species (e.g., mouse, rat, dog, human).
Protocol:
-
Incubation: Incubate thieno[3,2-c]pyridin-2-ylmethanol (typically at 1 µM) with liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (NADPH for microsomes).
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of elimination, from which the intrinsic clearance can be calculated.
Causality behind Experimental Choices: Using multiple species allows for the assessment of inter-species differences in metabolism, which is crucial for selecting the appropriate animal model for further in vivo studies. Hepatocytes provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.
Objective: To identify the specific CYP isozymes responsible for the metabolism of thieno[3,2-c]pyridin-2-ylmethanol.
Protocol:
-
Recombinant CYPs: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition: Alternatively, incubate the compound in human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isozyme.
-
Analysis: Quantify the rate of metabolism in each condition using LC-MS/MS.
-
Data Analysis: A significant reduction in metabolism in the presence of a specific inhibitor or a high rate of metabolism by a specific recombinant CYP identifies the responsible enzyme(s).
Trustworthiness: This dual-approach (recombinant enzymes and chemical inhibitors) provides a self-validating system. Concordance between the two methods strengthens the confidence in the identified metabolizing enzymes.
Objective: To determine the fraction of thieno[3,2-c]pyridin-2-ylmethanol bound to plasma proteins.
Protocol:
-
Equilibrium Dialysis: Add the compound to plasma and dialyze against a protein-free buffer using a semi-permeable membrane until equilibrium is reached.
-
Analysis: Measure the concentration of the compound in the plasma and buffer compartments using LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.
Causality behind Experimental Choices: Plasma protein binding is a critical parameter as only the unbound fraction of a drug is available to exert its pharmacological effect and to be cleared.
Objective: To assess the potential for oral absorption by measuring the permeability of the compound across a cell monolayer.
Protocol:
-
Caco-2 Cell Monolayer: Seed Caco-2 cells on a semi-permeable membrane insert and culture until a confluent monolayer is formed.
-
Transport Study: Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B transport). Also, perform the reverse experiment (B to A transport).
-
Analysis: Quantify the compound in both compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Trustworthiness: The integrity of the Caco-2 monolayer should be validated using a marker compound with known permeability.
The following diagram illustrates the in vitro experimental workflow.
Caption: A streamlined workflow for the initial in vitro ADME assessment.
In Vivo Pharmacokinetic Studies: The Whole-System View
Following promising in vitro data, in vivo studies in a relevant animal model (selected based on in vitro metabolism data) are essential to understand the compound's behavior in a complex biological system.[11][13]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) after intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Use a cannulated rodent model (e.g., Sprague-Dawley rat).
-
Dosing: Administer a single dose of thieno[3,2-c]pyridin-2-ylmethanol via IV bolus and oral gavage to separate groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters. The oral bioavailability (F%) can be calculated by comparing the dose-normalized AUC from the PO and IV routes.
Causality behind Experimental Choices: The IV administration allows for the determination of absolute bioavailability and provides data on clearance and volume of distribution independent of absorption. The PO administration provides insights into the rate and extent of oral absorption.
Objective: To identify the major metabolites of thieno[3,2-c]pyridin-2-ylmethanol in vivo and to determine their exposure relative to the parent compound.
Protocol:
-
Sample Collection: Collect plasma, urine, and feces from the animals in the single-dose PK study.
-
Metabolite Screening: Analyze the samples using high-resolution mass spectrometry (HRMS) to screen for potential metabolites based on predicted biotransformations.
-
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolites and elucidate their structures.
-
Quantitative Analysis: If major metabolites are identified, develop a quantitative LC-MS/MS method to measure their concentrations in the PK samples.
Trustworthiness: Comparing the in vivo metabolite profile with the in vitro data from hepatocytes and microsomes provides a validation of the in vitro systems as predictive tools.
A summary of the proposed in vivo experimental design is presented in Table 2.
| Study | Objective | Route of Administration | Key Parameters Measured |
| Single-Dose PK | Determine fundamental PK parameters | Intravenous (IV) | AUC, CL, Vd, t1/2 |
| Single-Dose PK | Determine oral absorption and bioavailability | Oral (PO) | Cmax, Tmax, AUC, F% |
| Metabolite Profiling | Identify and quantify major metabolites | IV and PO | Metabolite structures, metabolite-to-parent exposure ratios |
| Table 2: Proposed In Vivo Pharmacokinetic Study Design. |
Conclusion: A Call for Systematic Investigation
The thieno[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, the progression of any candidate from this class is contingent upon a thorough understanding of its pharmacokinetic properties. While specific ADME data for thieno[3,2-c]pyridin-2-ylmethanol is not yet in the public domain, this guide provides a comprehensive, scientifically-grounded framework for its elucidation. By leveraging the lessons learned from related thienopyridine drugs and applying the systematic in vitro and in vivo methodologies outlined herein, researchers can efficiently and robustly characterize the pharmacokinetic profile of this and other novel thieno[3,2-c]pyridine derivatives, thereby accelerating their potential journey to the clinic.
References
-
U.S. Food and Drug Administration. (2009). center for drug evaluation and research. accessdata.fda.gov. [Link]
-
Wikipedia. (2023). Ticlopidine. [Link]
-
Farid, N. A., et al. (2008). The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2. Drug Metabolism and Disposition, 36(7), 1149-1156. [Link]
-
Hagihara, K., et al. (2010). Biotransformation of prasugrel, a novel thienopyridine antiplatelet agent, to the pharmacologically active metabolite. Drug Metabolism and Disposition, 38(6), 969-976. [Link]
-
Leadley, R. J., et al. (2007). The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin. Thrombosis and Haemostasis, 98(1), 192-200. [Link]
-
Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126-142. [Link]
-
Saltiel, E., & Ward, A. (1987). Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. Drugs, 34(2), 222-262. [Link]
-
Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. [Link]
-
Desager, J. P., et al. (1990). Pharmacokinetic profile and bioavailability of a new galenic formulation of ticlopidine. International Journal of Clinical Pharmacology Research, 10(4), 247-250. [Link]
-
Surovtseva, Y. V., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 7(1), 1079. [Link]
-
Harker, L. A., et al. (1999). Ticlopidine and Clopidogrel. Circulation, 99(2), e14-e15. [Link]
-
Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. [Link]
-
Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245-258. [Link]
-
Wikipedia. (2023). Thienopyridine. [Link]
-
American Journal of Biomedical Science and Research. (2020). Correlation between in-vitro and in-vivo Studies based on Pharmacokinetic Considerations. [Link]
-
New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156. [Link]
- Google Patents. (n.d.).
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
- Google Patents. (n.d.). EP0099802A1 - Thieno(3,2-c)
-
ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
Sources
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Ticlopidine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of prasugrel, a novel thienopyridine antiplatelet agent, to the pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. coleparmer.com [coleparmer.com]
- 12. cusabio.com [cusabio.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: Establishing Solvent Compatibility for Thieno[3,2-c]pyridin-2-ylmethanol in Cell-Based Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-proliferative, kinase inhibition, and bone anabolic effects.[1][2][3] Thieno[3,2-c]pyridin-2-ylmethanol represents a novel investigational compound from this class. As with over 70% of compounds in drug discovery pipelines, it is anticipated to have low aqueous solubility, necessitating the use of an organic solvent for in vitro cell-based assays.[4]
The choice of solvent and its final concentration in the culture medium is a critical, yet often underestimated, experimental parameter. An inappropriate solvent or concentration can introduce significant artifacts, leading to misinterpretation of a compound's true biological activity.[5] Solvents can exert their own cytotoxic effects, inhibit cell proliferation, or even modulate specific signaling pathways, confounding the experimental outcome.[6][7][8]
This application note provides a comprehensive, field-proven framework for researchers to systematically evaluate the compatibility of common laboratory solvents for thieno[3,2-c]pyridin-2-ylmethanol. We present detailed protocols to determine the maximum tolerated solvent concentration and to integrate this knowledge into a functional anti-proliferation assay, ensuring the generation of reliable and reproducible data.
Section 1: Solvent Pre-Selection and Rationale
The first step is to select a small panel of candidate solvents based on the predicted physicochemical properties of thieno[3,2-c]pyridin-2-ylmethanol and established laboratory practices. The structure contains both a polar hydroxyl group and a fused aromatic thienopyridine system, suggesting it will require a polar aprotic or polar protic solvent to achieve a high-concentration stock solution.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): The most widely used solvent in cell-based assays due to its powerful solubilizing capacity for a broad range of compounds.[8] However, its biological activity is well-documented; concentrations above 1% can be overtly toxic, while even lower concentrations (0.25-0.5%) can induce or inhibit cellular responses depending on the cell type.[5][6] It is known to inhibit cell proliferation and can damage mitochondrial integrity.[7][9]
-
Ethanol (EtOH): A polar protic solvent that is often better tolerated by cells than DMSO.[10] However, its permissible concentration is highly cell-type dependent, with reported non-toxic levels ranging from below 0.25% to as high as 2.0% (v/v).[9][10] Ethanol can fluidize cell membranes and inactivate enzymes, which must be considered.[9]
-
Polyethylene Glycol 400 (PEG 400): A less common but useful alternative. PEGs are hydrophilic polymers soluble in water and many organic solvents.[11][12] Low molecular weight PEGs are generally considered biocompatible and are used in various pharmaceutical formulations.[12] However, some studies have noted that low molecular weight PEGs can induce chromosome aberrations at high concentrations, warranting a careful toxicity assessment.[13]
The following protocols will establish an empirical basis for selecting the optimal solvent and its working concentration for your specific cell line.
Section 2: Protocol for Determining Maximum Tolerated Solvent Concentration
Objective: To identify the highest concentration of each candidate solvent (DMSO, Ethanol, PEG 400) that does not significantly affect the viability, proliferation, or morphology of the chosen cell line over the time course of a typical experiment. This is often referred to as the No-Observed-Adverse-Effect Concentration (NOAEC).
Experimental Workflow for Solvent Tolerance Assessment
Caption: Workflow for determining the NOAEC of a solvent.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed your chosen cell line (e.g., MDA-MB-231) into a clear, flat-bottom 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of Solvent Dilutions:
-
For each solvent (DMSO, Ethanol, PEG 400), prepare a 2x serial dilution series in complete cell culture medium.
-
Causality: The goal is to add a small volume of this dilution to the cells. To achieve a final concentration of 1%, you would prepare a 2% solution and add an equal volume to the well, or prepare a 10% solution and add 1/10th the volume. For consistency, we recommend preparing a 200x stock for each desired final concentration and adding a fixed volume (e.g., 1 µL to 200 µL).
-
Example final concentrations to test: 2.0%, 1.0%, 0.5%, 0.25%, 0.125%, 0.0625%, and 0% (media only, as the untreated control).
-
-
Cell Treatment:
-
Carefully add the prepared solvent dilutions to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Include "untreated control" wells that receive only fresh medium.
-
-
Incubation:
-
Assessment of Cell Viability:
-
At each time point, perform a cell viability assay. The resazurin (e.g., PrestoBlue™) assay is recommended as it is non-lytic and measures metabolic activity.
-
Add 10 µL of resazurin reagent to each 100 µL well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Average the replicate readings for each condition.
-
Subtract the average reading of "no-cell" control wells (media + reagent only).
-
Calculate the percent viability for each solvent concentration relative to the untreated control (0% solvent):
-
% Viability = (Signal_treated / Signal_untreated) * 100
-
-
Section 3: Data Interpretation and Visualization
The results should be tabulated and plotted to clearly visualize the concentration- and time-dependent effects of each solvent.
Table 1: Hypothetical Cell Viability Data for MDA-MB-231 Cells
| Final Solvent Conc. (v/v) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| DMSO | |||
| 1.0% | 85% | 70% | 55% |
| 0.5% | 98% | 92% | 88% |
| 0.25% | 101% | 99% | 97% |
| 0.125% | 100% | 102% | 99% |
| Ethanol | |||
| 1.0% | 90% | 82% | 75% |
| 0.5% | 99% | 96% | 94% |
| 0.25% | 100% | 99% | 101% |
| 0.125% | 101% | 100% | 100% |
| PEG 400 | |||
| 1.0% | 96% | 90% | 85% |
| 0.5% | 100% | 98% | 96% |
| 0.25% | 101% | 100% | 99% |
| 0.125% | 100% | 101% | 100% |
Interpretation:
-
Determine the NOAEC: Based on the hypothetical data, a >10% decrease in viability is observed at 0.5% DMSO after 72 hours. Therefore, the NOAEC for DMSO for a 72-hour assay would be 0.25% . For ethanol, the NOAEC would be 0.5% , and for PEG 400, it would also be 0.5% .
-
Trustworthiness: Always complement quantitative data with qualitative microscopic observation. Look for changes in cell morphology, attachment, or signs of stress (e.g., rounding, blebbing) even at sub-toxic concentrations.
-
Selection: For this hypothetical scenario, DMSO is the most potent solvent but also the most toxic. If the compound dissolves well in all three, Ethanol or PEG 400 at ≤0.5% would be a safer choice. If the compound requires DMSO for solubility, the final concentration in all wells must be kept at or below 0.25%.
Section 4: Compound Stock Preparation
Once the optimal solvent and its NOAEC are determined, prepare a high-concentration stock solution of thieno[3,2-c]pyridin-2-ylmethanol.
-
Solubility Test: Start by attempting to dissolve the compound in the chosen solvent (e.g., 100% DMSO) to create a 10-20 mM stock solution. Use gentle vortexing or sonication if needed.
-
Precipitation Check: A critical validation step is to mimic the dilution into aqueous media. Add a small volume of the concentrated stock to cell culture medium (e.g., 1 µL into 199 µL) to achieve the highest desired screening concentration. Let it sit at room temperature and 37°C for 30 minutes and inspect for any cloudiness or precipitate. Poorly soluble compounds can crash out of solution, leading to inaccurate concentration-response curves.[8] If precipitation occurs, the stock concentration must be lowered.
Section 5: Integration into a Functional Assay
Hypothetical Scenario: Thienopyridines have shown activity as kinase inhibitors.[2] Let's assume thieno[3,2-c]pyridin-2-ylmethanol is a putative inhibitor of the Akt signaling pathway, which is critical for cell survival and proliferation. We will test its anti-proliferative effects.
Hypothetical Akt Signaling Pathway
Caption: Hypothetical inhibition of the Akt pathway.
Anti-Proliferation Assay Protocol
-
Plate Seeding: Seed cells as described in Section 2.
-
Compound Dilution Series:
-
Prepare a serial dilution of the thieno[3,2-c]pyridin-2-ylmethanol stock solution in complete culture medium.
-
Crucial Step: Ensure that the final concentration of the solvent (e.g., DMSO) is constant across all wells and is at or below the predetermined NOAEC (e.g., 0.25%).
-
To achieve this, first dilute the high-concentration compound stock into a larger volume of medium, and then perform the serial dilutions from there.
-
-
Controls are Essential for Self-Validation:
-
Untreated Control: Cells with medium only. (Defines 100% viability).
-
Vehicle Control: Cells treated with the solvent at the same final concentration used for the compound (e.g., 0.25% DMSO). This is the most important control; the effect of the compound is measured against the vehicle, not the untreated cells.[15]
-
Positive Control: A known inhibitor of the pathway or a general cytotoxic agent (e.g., Staurosporine).
-
-
Treatment and Incubation: Add compound dilutions and controls to the plate. Incubate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using the same method as in the solvent tolerance test.
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Vehicle control shows toxicity | The final solvent concentration is above the NOAEC for that cell line and incubation time. | Re-run the solvent tolerance test (Section 2). Lower the final solvent concentration by reducing the compound stock concentration. |
| Compound precipitates in media | The compound's aqueous solubility limit has been exceeded. | Lower the stock solution concentration. Consider using a different, validated solvent (e.g., Ethanol, PEG 400) if compatible. |
| Inconsistent results / High variability | Inconsistent dosing volumes; solvent evaporation from stock; cell plating inconsistency. | Use calibrated pipettes. Aliquot solvent stocks to minimize freeze-thaw cycles. Ensure a homogenous cell suspension before plating. |
| Stimulatory effect at low doses | The solvent itself may have a hormetic effect. Some compounds can also be stimulatory at low concentrations. | This is a real biological effect. Ensure your vehicle control is robust to confirm the effect is compound-specific.[5] |
Conclusion
A rigorous and systematic evaluation of solvent compatibility is a foundational requirement for generating high-quality, reliable data in cell-based assays. Simply keeping the solvent concentration "low" (e.g., <1%) is insufficient, as even concentrations below 0.5% can introduce artifacts.[5] By following the protocols outlined in this application note, researchers can confidently select an appropriate solvent and working concentration for thieno[3,2-c]pyridin-2-ylmethanol, thereby ensuring that the observed biological effects are attributable to the compound itself, not the vehicle in which it is delivered.
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
Nikon Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Nguyen, T. T. H., et al. (2020). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Applied In Vitro Toxicology, 6(3), 135-146. [Link]
-
Al-Janabi, H. A. H., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1146. [Link]
-
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. [Link]
-
do Amaral, R. F., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1999. [Link]
-
Nguyen, T. T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3824-3832. [Link]
-
Leung, E., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7203. [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]
-
ResearchGate. (n.d.). Various authors on solvent use in cell culture. ResearchGate. [Link]
-
Kim, J. Y., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1269-1276. [Link]
-
Kim, H. J., et al. (2021). Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries. Micromachines, 12(5), 524. [Link]
-
Ohsumi, K., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2041-2045. [Link]
-
ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]
-
Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 553. [Link]
-
Fernández-Felipe, F., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3698. [Link]
-
Fülöp, G., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Polymers, 14(2), 299. [Link]
-
Biondi, O., et al. (2002). Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro. Mutagenesis, 17(3), 261-264. [Link]
-
Kourouma, K., et al. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Journal of Food Science, 90(2). [Link]
-
PubChem. (n.d.). Thieno[3,2-c]pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Effect of polyethylene glycol molecular weight on cell growth behavior of polyvinyl alcohol/carboxymethyl cellulose/polyethylene glycol hydrogel. ResearchGate. [Link]
-
Lih, E., et al. (2015). Polyethylene Glycol Coatings on Plastic Substrates for Chemically Defined Stem Cell Culture. ACS Applied Materials & Interfaces, 7(21), 11155-11165. [Link]
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Dunbar, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Queiroz, M. J. R. P., et al. (2013). New di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, growth inhibitory activity on human tumor cell lines and non-tumor cells, effects on cell cycle and on programmed cell death. European Journal of Medicinal Chemistry, 69, 855-862. [Link]
-
Zhu, G. D., et al. (2002). Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. The Journal of Organic Chemistry, 67(3), 943-948. [Link]
-
ResearchGate. (n.d.). Effects of tetrahydrothieno[2,3-c]pyridine 3b and PNA-a221 on cell growth and viability. ResearchGate. [Link]
-
NextSDS. (n.d.). Thieno[3,2-c]pyridine-3-carbonitrile, 2-(phenylamino)- (9CI). NextSDS. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. National Center for Biotechnology Information. [Link]
-
ChemBK. (n.d.). 2-HYDROXYMETHYL PYRIDINE PYRIDIN-2-YL-METHANOL. ChemBK. [Link]
Sources
- 1. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ポリエチレングリコール(PEG・PEO) [sigmaaldrich.com]
- 13. Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Dosing Formulations for Thieno[3,2-c]pyridin-2-ylmethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for thieno[3,2-c]pyridin-2-ylmethanol. Recognizing that specific physicochemical data for this compound is not widely published, this guide establishes a foundational framework based on established principles for formulating poorly water-soluble heterocyclic compounds. We present a logical, tiered approach, beginning with essential physicochemical characterization and progressing through the selection and preparation of various formulation types, including solutions and suspensions. Detailed, step-by-step protocols are provided, emphasizing the scientific rationale behind excipient selection and procedural steps to ensure formulation stability, homogeneity, and accurate dosing for reliable preclinical outcomes.
Introduction: The Formulation Challenge
Thieno[3,2-c]pyridin-2-ylmethanol is a heterocyclic compound belonging to a class of molecules often investigated for therapeutic potential. A significant hurdle in the preclinical evaluation of such novel chemical entities (NCEs) is their frequently low aqueous solubility.[1] The parent scaffold, thieno[3,2-c]pyridine, possesses a calculated LogP of 1.9, suggesting a degree of lipophilicity that often correlates with poor water solubility.[2] Inadequate solubility can lead to low and erratic oral bioavailability, complicating the assessment of pharmacodynamic and toxicological properties.[3]
Therefore, developing a robust and appropriate dosing formulation is not a trivial preparatory step but a critical component of study design that directly impacts data quality and interpretation.[4][5] This guide outlines a systematic approach to formulating thieno[3,2-c]pyridin-2-ylmethanol, designed to be adaptable based on experimental findings.
Foundational Step: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[6] This initial characterization will dictate the entire formulation strategy.
Protocol 1: Solubility Profile Assessment
Objective: To determine the equilibrium solubility of thieno[3,2-c]pyridin-2-ylmethanol in a range of pharmaceutically relevant vehicles.
Materials:
-
Thieno[3,2-c]pyridin-2-ylmethanol powder
-
Glass vials (e.g., 2 mL)
-
Micro-stir bars
-
Stir plate or orbital shaker with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Vehicles for testing (see Table 1 for suggestions)
Methodology:
-
Preparation: Add an excess amount of thieno[3,2-c]pyridin-2-ylmethanol (e.g., 2-5 mg) to a vial, ensuring that undissolved solid will remain.
-
Vehicle Addition: Add a precise volume (e.g., 1 mL) of the selected test vehicle to the vial.
-
Equilibration: Tightly cap the vials and place them on a shaker or stir plate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Sample Processing: After equilibration, allow the samples to stand for a short period to let heavy particles settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Data Recording: Record the solubility in mg/mL. Visually inspect for any changes in the compound's physical form or color.
Data Presentation: Solubility Screening Results
The results of this screening should be compiled into a clear, comparative table.
| Vehicle | Type | Expected Solubility Range (Hypothetical) | Observations (e.g., Color, Stability) |
| Purified Water | Aqueous | < 0.1 mg/mL | Insoluble, fine white particles |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.1 mg/mL | Insoluble |
| 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) | Aqueous Suspending Agent | < 0.1 mg/mL | Dispersible but not dissolved |
| 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) | Aqueous Suspending Agent | < 0.1 mg/mL | Dispersible but not dissolved |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | 5 - 20 mg/mL | Clear solution |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 100 mg/mL | Clear solution |
| Corn Oil | Lipid Vehicle | 1 - 5 mg/mL | Slight haze |
| 20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) | Complexation Agent | 10 - 50 mg/mL | Clear solution |
Table 1: Hypothetical solubility screening data for thieno[3,2-c]pyridin-2-ylmethanol to guide formulation selection.
Formulation Strategy Selection
The choice of formulation depends directly on the solubility data, the intended route of administration, and the required dose. A decision-making workflow can streamline this process.
Caption: Decision workflow for selecting an in vivo formulation strategy.
Detailed Formulation Protocols
Based on the likely outcome of poor aqueous solubility, the following protocols provide robust starting points.
Protocol 2: Co-solvent Solution for Intraperitoneal (IP) or Intravenous (IV) Administration
This approach is suitable when the compound must be fully dissolved for systemic administration, bypassing gastrointestinal absorption.[7]
Rationale: A combination of a strong organic solvent (DMSO) to initially dissolve the compound, a co-solvent (PEG300) to improve miscibility and reduce toxicity, and a surfactant (Tween 80) to maintain stability upon dilution in the bloodstream is a common and effective strategy.[7][8]
Example Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline (v/v/v/v).
-
DMSO: Primary solubilizing agent. Keep below 10% to minimize toxicity.[8]
-
PEG300: A water-miscible co-solvent that helps prevent precipitation upon aqueous dilution.[8]
-
Tween 80: A non-ionic surfactant that enhances stability and prevents precipitation.[3]
-
Saline: The aqueous diluent to bring the formulation to the final volume.
Methodology:
-
Calculation: Determine the total volume of formulation needed and calculate the required mass of thieno[3,2-c]pyridin-2-ylmethanol to achieve the target concentration (e.g., 5 mg/mL).
-
Initial Dissolution: Weigh the compound into a sterile glass vial. Add the calculated volume of DMSO (10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. A clear solution should be obtained.[7]
-
Co-solvent Addition: Add the calculated volume of PEG300 (40% of the final volume). Vortex until the solution is homogeneous.
-
Surfactant Addition: Add the calculated volume of Tween 80 (5% of the final volume) and vortex thoroughly.
-
Final Dilution: Slowly add the sterile saline (45% of the final volume) to the organic mixture while vortexing. Adding the aqueous component last and slowly is crucial to prevent precipitation.[8]
-
Quality Control: Visually inspect the final formulation for clarity and absence of precipitates. The solution should be prepared fresh daily unless stability data proves otherwise. If for IV administration, sterile filtration through a 0.22 µm filter is mandatory.[8]
Protocol 3: Aqueous Suspension for Oral Gavage
This is the most common approach for oral dosing of poorly soluble compounds when a solution is not feasible.[6][9]
Rationale: A suspension consists of solid drug particles dispersed in an aqueous vehicle. A suspending agent is used to increase viscosity and ensure the particles remain uniformly distributed long enough for accurate dosing.[5]
Example Vehicle Composition: 0.5% (w/v) CMC-Na in purified water.
-
CMC-Na (Carboxymethylcellulose Sodium): A common, inert polymer that increases viscosity and prevents rapid settling of particles.[9]
Methodology:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the CMC-Na powder to water while stirring vigorously. It may require stirring for several hours or overnight to fully hydrate and form a clear, viscous solution.
-
Calculation: Determine the total volume needed and calculate the required mass of thieno[3,2-c]pyridin-2-ylmethanol.
-
Particle Size Reduction (Optional but Recommended): If the compound's particles are large, reduce their size using a mortar and pestle. This increases the surface area and can improve dissolution and absorption.[3]
-
Wetting/Levigation: Place the weighed compound in a mortar. Add a small amount of the vehicle and levigate (grind) the powder to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles and prevent clumping.[9]
-
Gradual Dilution: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing or triturating.
-
Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
Quality Control: Visually inspect the suspension for homogeneity. Before each animal is dosed, the suspension must be vortexed or stirred vigorously to re-suspend any settled particles and ensure dose uniformity.[5][9]
Caption: Experimental workflow for preparing a co-solvent solution.
Formulation Characterization & Final Checks
A well-prepared formulation must be a self-validating system. The following checks are critical before administration.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Solution: Clear, free of particulates. Suspension: Uniform, opaque dispersion. | Ensures homogeneity and absence of precipitation or contamination. |
| pH | pH Meter | Within a physiologically tolerated range (e.g., 4-9 for oral). | Prevents irritation at the site of administration. |
| Re-suspendability (Suspensions) | Gentle Inversion/Vortex | Easily re-suspended to a uniform state after settling. | Critical for ensuring accurate and consistent dosing between animals.[5] |
| Dose Verification | HPLC / LC-MS | Concentration is within ±10% of the target. | Confirms the accuracy of the preparation and stability of the compound. |
Table 2: Key quality control checks for in vivo formulations.
Conclusion
The successful in vivo evaluation of thieno[3,2-c]pyridin-2-ylmethanol hinges on the development of an appropriate and well-characterized dosing formulation. By adopting a systematic approach that begins with fundamental physicochemical profiling, researchers can make informed decisions to select and prepare a suitable vehicle. The solution and suspension protocols provided herein represent robust, widely accepted starting points for preclinical studies. Adherence to these methodologies and quality control checks will enhance the reliability and reproducibility of pharmacokinetic and efficacy data, ultimately accelerating the drug development process.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Delivery of Acacetin.
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Pyrinuron Solutions for In Vivo Studies.
- BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies with "Anticancer Agent 28".
- Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
- Ferreira, A., & van der Merwe, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Parmar, K., & Patel, J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(10), 2955-2977.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Thieno[3,2-c]pyridin-2-ylmethanol and its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thieno[3,2-c]pyridin-2-ylmethanol and its derivatives in high-throughput screening (HTS) campaigns. The focus is on providing a robust framework for identifying and characterizing bioactive molecules within this chemical series, with a particular emphasis on kinase inhibitor screening, a prominent area of investigation for this scaffold.
Introduction: The Thieno[3,2-c]pyridine Scaffold in Drug Discovery
The thieno[3,2-c]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of several clinically significant drugs and a multitude of investigational agents.[1][2][3] Its rigid, bicyclic nature and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. Notable examples of drugs containing the related thienopyridine scaffold include the antiplatelet agents ticlopidine and clopidogrel, which act as antagonists of the P2Y12 receptor.[4][5]
Beyond its role in cardiovascular medicine, the thieno[3,2-c]pyridine scaffold has been explored for a wide range of therapeutic applications, including:
-
Antipsychotic agents: Derivatives have shown affinity for serotonin and dopamine receptors.[6]
-
Kinase inhibitors: The scaffold has been successfully employed to develop potent inhibitors of kinases such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's.[7]
-
Antagonists of metabotropic glutamate receptors: Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective mGluR1 antagonists with potential for treating neuropathic pain.[8]
-
Anticancer agents: Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors and have demonstrated antiproliferative activity in various cancer cell lines.[9][10]
Given this broad spectrum of biological activity, libraries of thieno[3,2-c]pyridine derivatives, including thieno[3,2-c]pyridin-2-ylmethanol, are valuable assets for high-throughput screening campaigns aimed at discovering novel therapeutic leads.[11]
High-Throughput Screening: A Strategic Overview
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against specific biological targets.[12][13] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity—which can then be optimized through medicinal chemistry to become lead compounds.[12][14]
A successful HTS campaign is underpinned by a robust and reproducible assay. The choice of assay format and detection technology is critical and depends on the biological question being addressed.[13] For screening thieno[3,2-c]pyridine libraries, both biochemical and cell-based assays are highly relevant.
Assay Formats for Screening Thieno[3,2-c]pyridine Libraries
| Assay Type | Description | Advantages | Considerations |
| Biochemical Assays | Utilize purified biological targets (e.g., enzymes, receptors) in a cell-free system.[14] | Direct measurement of target interaction, high precision, and fewer confounding factors.[14] | Lacks cellular context, may not reflect in vivo activity. |
| Cell-Based Assays | Employ living cells to measure a compound's effect on a cellular process (e.g., proliferation, signaling pathways).[15] | More physiologically relevant, provides insights into cell permeability and cytotoxicity. | More complex, higher variability, potential for off-target effects. |
Fluorescence- and luminescence-based detection methods are widely used in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[16][17][18][19]
Protocol: High-Throughput Screening of a Thieno[3,2-c]pyridine Library Against a Protein Kinase Target
This protocol provides a detailed methodology for a biochemical HTS campaign to identify inhibitors of a specific protein kinase from a library of thieno[3,2-c]pyridine derivatives. A luminescence-based assay that quantifies ATP consumption (indicative of kinase activity) is described.
Assay Principle
The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. Therefore, compounds that inhibit the kinase will result in a higher luminescence signal.
Materials and Reagents
-
Compound Library: Thieno[3,2-c]pyridine derivatives, including thieno[3,2-c]pyridin-2-ylmethanol, dissolved in 100% DMSO.
-
Kinase: Purified, active protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Reaction Buffer: Buffer optimized for the specific kinase (e.g., HEPES, MgCl₂, DTT).
-
Detection Reagent: A commercial ATP detection reagent that generates a luminescent signal proportional to the amount of ATP present (e.g., CellTiter-Glo® or ADP-Glo™).[20][21]
-
Assay Plates: 384-well, white, solid-bottom microplates suitable for luminescence measurements.
-
Control Inhibitor: A known inhibitor of the target kinase.
Experimental Workflow
The following diagram illustrates the key steps in the HTS workflow.
Caption: Workflow for hit validation and characterization.
Hit Confirmation and Follow-up Studies
Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their activity. [22]
-
Hit Confirmation: Re-testing of the primary hits under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Testing the confirmed hits over a range of concentrations to determine their potency (IC50 value).
-
Orthogonal Assays: Validating the hits in a secondary assay that has a different detection method or principle to rule out assay artifacts. [23]* Selectivity Profiling: Screening the confirmed hits against a panel of related kinases to determine their selectivity profile. [24][25]* Cell-Based Assays: Evaluating the activity of the most promising hits in a cellular context to assess their cell permeability and on-target effects. [26]
Causality and Best Practices
-
Compound Quality: Ensure the purity and structural integrity of the compounds in the screening library. Poor solubility or stability can lead to misleading results. [27]* DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 1%) to avoid solvent effects on the assay.
-
Assay Miniaturization: Transitioning the assay to a 384- or 1536-well format increases throughput and reduces reagent costs. [28]* Automation: Utilize robotic liquid handlers and plate readers to ensure consistency and minimize human error. [12]
Conclusion
The thieno[3,2-c]pyridine scaffold represents a rich source of potential drug candidates. The application of high-throughput screening, guided by robust assay design and rigorous data analysis, is a powerful strategy for unlocking the therapeutic potential of compound libraries based on this versatile chemical framework. The protocols and guidelines presented here provide a solid foundation for researchers to embark on their own screening campaigns and accelerate the discovery of novel modulators of therapeutically relevant targets.
References
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. opentrons.com [opentrons.com]
- 14. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 15. marinbio.com [marinbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 20. promega.jp [promega.jp]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 24. reactionbiology.com [reactionbiology.com]
- 25. books.rsc.org [books.rsc.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 29. pnas.org [pnas.org]
- 30. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]
- 31. criver.com [criver.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. A new dimension to your kinase inhibitor screening - test - Pamgene [pamgene.com]
- 34. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 35. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 36. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives [yyhx.ciac.jl.cn]
- 40. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. Current status of high on-treatment platelet reactivity in patients with coronary or peripheral arterial disease: Mechanisms, evaluation and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 44. mdpi.com [mdpi.com]
- 45. drugtargetreview.com [drugtargetreview.com]
- 46. High-throughput Screening - TDC [tdcommons.ai]
overcoming low bioavailability of thieno[3,2-c]pyridin-2-ylmethanol compounds
Technical Support Center: Thieno[3,2-c]pyridin-2-ylmethanol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-c]pyridin-2-ylmethanol compounds. This guide is designed to provide in-depth troubleshooting assistance for a common and critical challenge encountered during preclinical development: low oral bioavailability. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose and overcome this hurdle, ensuring your promising compounds can achieve their full therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: We've observed very low systemic exposure after oral dosing of our lead thieno[3,2-c]pyridin-2-ylmethanol compound. What are the most probable causes?
Low oral bioavailability is a multifaceted problem, but for heterocyclic scaffolds like thieno[3,2-c]pyridines, it typically originates from two primary sources:
-
Poor Aqueous Solubility: These compounds are often crystalline solids with moderate to high lipophilicity, leading to limited solubility in gastrointestinal fluids.[1] If a drug doesn't dissolve, it cannot be absorbed. This is often the rate-limiting step for absorption.[2]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3] The liver is rich in metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which can extensively modify or inactivate the drug, significantly reducing the amount that reaches the bloodstream.[4][5] Thienopyridine derivatives are well-known to be metabolized by hepatic CYPs.[6][7][8]
Q2: What is the Biopharmaceutics Classification System (BCS) and how can it help diagnose our issue?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[9] It provides a mechanistic understanding of the likely reasons for poor bioavailability.
| BCS Class | Solubility | Permeability | Likely Bioavailability Hurdle |
| Class I | High | High | Generally well-absorbed; issues are rare. |
| Class II | Low | High | Dissolution-rate limited absorption. |
| Class III | High | Low | Permeability-limited absorption. |
| Class IV | Low | Low | Significant challenges with both solubility and permeability. |
Source: Adapted from multiple sources.[2][9][10]
Your thieno[3,2-c]pyridin-2-ylmethanol compound is most likely a BCS Class II or IV candidate.[10] Determining its solubility and permeability characteristics through the experiments outlined in our troubleshooting guides will allow you to classify it and select the most appropriate enhancement strategy.
Q3: Can a prodrug strategy help if first-pass metabolism is the primary issue?
Absolutely. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[11][12] This strategy is exceptionally useful for overcoming low bioavailability.[13][14][15] For a thieno[3,2-c]pyridin-2-ylmethanol compound, the primary alcohol (-CH₂OH) group is an ideal handle for creating ester prodrugs. This modification can:
-
Mask a Site of Metabolism: Temporarily blocking the alcohol group can prevent its oxidation during the first pass through the liver.
-
Improve Permeability: Increasing the lipophilicity of the molecule can enhance its ability to cross the intestinal membrane.[11][16]
-
Alter Metabolic Pathways: The prodrug may be metabolized by different enzymes (e.g., esterases, which are abundant in the blood and tissue) to release the active compound, effectively bypassing the primary CYP-mediated first-pass effect.[17]
Visual Guide: The Oral Bioavailability Challenge
The following diagram illustrates the two primary barriers a thieno[3,2-c]pyridin-2-ylmethanol compound must overcome after oral administration to reach systemic circulation.
Caption: A step-by-step decision tree for troubleshooting low bioavailability.
Troubleshooting Guide 1: Poor Aqueous Solubility
Issue: Your compound is likely precipitating in the GI tract, leading to low and variable absorption. This is characteristic of BCS Class II or IV compounds. [2][10] Diagnostic Protocol: Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. A clear well indicates solubility at that concentration.
Solution A: Amorphous Solid Dispersions (ASDs)
-
Principle: Crystalline compounds must overcome a high energy barrier (crystal lattice energy) to dissolve. An ASD molecularly disperses the drug in a polymer matrix, locking it in a high-energy, amorphous state. [18][19]This eliminates the crystal lattice energy barrier, often leading to a state of "supersaturation" in solution and dramatically increasing the driving force for absorption. [20][21][22]
Caption: ASDs prevent crystal formation, enabling faster dissolution.
-
Experimental Protocol: ASD Formulation via Spray Drying
-
Solvent Selection: Identify a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and a polymer (e.g., PVP, HPMC-AS).
-
Solution Preparation: Prepare a solution containing your drug and the polymer in a 1:3 ratio (w/w). A typical starting concentration is 1-5% total solids.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 120 °C).
-
Set the atomization gas flow and solution pump rate to achieve an outlet temperature of ~50-60 °C.
-
Pump the solution through the nozzle into the drying chamber. The solvent rapidly evaporates, forming solid particles. [22] 4. Collection & Analysis: Collect the resulting powder from the cyclone. Confirm the amorphous nature of the drug using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
Solution B: Particle Size Reduction (Nanonization)
-
Principle: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation. [23]Reducing particle size from microns to nanometers dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved bioavailability. [2][23][24][25]Nanoparticle formulations are a proven method for enhancing the bioavailability of poorly soluble drugs. [26][27][28][29]
-
Hypothetical Data: Impact of Formulation on Solubility
| Formulation Strategy | Particle Size | Kinetic Solubility (µg/mL) | Fold Increase |
| Unformulated Crystalline API | ~50 µm | 0.5 | 1x |
| Micronized API | ~5 µm | 2.5 | 5x |
| Nanosuspension | ~200 nm | 15.0 | 30x |
| ASD (1:3 Drug:PVP) | N/A | 75.0 | 150x |
Troubleshooting Guide 2: Extensive First-Pass Metabolism
Issue: Your compound has good solubility and permeability but still shows low oral bioavailability. This strongly suggests it is being rapidly cleared by the liver before it can reach systemic circulation. [4][30] Diagnostic Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing your compound (1 µM final concentration) and HLM (0.5 mg/mL final concentration) in a phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of your parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (< 30 minutes) indicates high metabolic clearance.
Solution: Prodrug Approach
-
Principle: As discussed in the FAQs, a prodrug strategy can be used to mask the metabolically labile methanol group. [11]An ester prodrug is a classic and effective approach. [16]The ester is designed to be stable in the GI tract but rapidly cleaved by esterase enzymes in the blood or tissues to release the active parent drug, bypassing the initial metabolic "gauntlet" in the liver.
-
Protocol: Synthesis of an Acetate Ester Prodrug
-
Dissolution: Dissolve the thieno[3,2-c]pyridin-2-ylmethanol parent compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).
-
Reagents: Add a base such as triethylamine (TEA) (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired ester prodrug. Confirm structure and purity using ¹H NMR and LC-MS.
-
Troubleshooting Guide 3: Poor Membrane Permeability
Issue: Your compound dissolves well but is not efficiently absorbed across the intestinal wall. This is characteristic of BCS Class III or IV compounds.
Diagnostic Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability. [31]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Addition: Add your compound, dissolved in a buffer solution at pH 7.4, to the wells of the donor plate.
-
Assay Assembly: Place the donor plate on top of a 96-well acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate sandwich for 4-16 hours at room temperature. The compound will diffuse from the donor well, through the artificial membrane, and into the acceptor well.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the permeability coefficient (Pe). Compounds with high permeability typically have Pe > 10 x 10⁻⁶ cm/s.
Solution: Structural Modification / Prodrugs
-
Principle: Passive permeability is largely governed by a molecule's lipophilicity (logP) and size. If your compound is too polar (hydrophilic), it will struggle to cross the lipid bilayer of intestinal cells.
-
Strategy: Similar to the strategy for overcoming metabolism, creating a more lipophilic ester prodrug of the methanol group can significantly enhance passive diffusion across the gut wall. [11][16]The increased lipophilicity allows the compound to more readily partition into the cell membrane, facilitating its transit into the portal circulation.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available at: [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Discovery World. Available at: [Link]
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Journal of Nanobiotechnology. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
-
Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
-
First pass effect. Wikipedia. Available at: [Link]
-
Nanoparticle-based Drug Delivery Systems: Impact on Bioavailability and Therapeutic Efficacy. Hilaris Publisher. Available at: [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. Cureus. Available at: [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate. Available at: [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. ScienceDirect. Available at: [Link]
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]
-
Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials. Available at: [Link]
-
Bioavailability of Pharmaceutical Nanoparticle Formulations. Nanoscience Instruments. Available at: [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. OSF Preprints. Available at: [Link]
-
Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available at: [Link]
-
Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. Available at: [Link]
-
Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]
-
Thieno(3,2-c)pyridine | C7H5NS | CID 67500. PubChem - NIH. Available at: [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. ResearchGate. Available at: [Link]
-
Integrated analysis of pharmacokinetic data across multiple clinical pharmacology studies of prasugrel, a new thienopyridine antiplatelet agent. PubMed. Available at: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Clinical Pharmacology & Therapeutics. Available at: [Link]
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Available at: [Link]
-
The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Research Square. Available at: [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PMC. Available at: [Link]
-
Strategies in prodrug design. American Chemical Society. Available at: [Link]
-
Thieno[3,2-c]pyridine. Manasa Life Sciences. Available at: [Link]
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]
-
Prodrug Strategies for Critical Drug Developability Issues: Part I. ResearchGate. Available at: [Link]
-
Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. MDPI. Available at: [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. Available at: [Link]
-
Prodrug Design and Development: An Evolving Strategy in Drug Delivery. International Journal of Novel Research and Development. Available at: [Link]
Sources
- 1. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. books.rsc.org [books.rsc.org]
- 10. upm-inc.com [upm-inc.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. pharmtech.com [pharmtech.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. jocpr.com [jocpr.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. nanoscience.com [nanoscience.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
improving solubility of thieno[3,2-c]pyridin-2-ylmethanol in DMSO
Technical Support Center: Solubilization of Thieno[3,2-c]pyridin-2-ylmethanol in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of preparing stable stock solutions for high-throughput screening and cellular assays. Fused bicyclic heteroaromatics, such as thieno[3,2-c]pyridin-2-ylmethanol, present unique solubility challenges.
This guide bypasses generic advice to provide a mechanistic understanding of why this compound resists solvation and how to systematically overcome it using self-validating experimental protocols.
Part 1: The Causality of Solubility Challenges (The "Why")
To solve a solubility issue, we must first understand the molecular environment. Thieno[3,2-c]pyridin-2-ylmethanol consists of a planar thienopyridine core substituted with a hydroxymethyl group. This specific structural motif creates two major thermodynamic barriers to solvation:
-
High Crystal Lattice Energy: The planar nature of the fused thiophene and pyridine rings promotes strong intermolecular π−π stacking in the solid state[1].
-
Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the pyridine nitrogen acts as a strong acceptor. This allows the molecules to form stable polymeric chains or dimers in the solid state.
The Solvent Limitation: Dimethyl Sulfoxide (DMSO) is an exceptional hydrogen bond acceptor but lacks hydrogen bond donor capabilities. While DMSO can interact favorably with the -OH group, it often lacks the thermodynamic driving force to fully disrupt the robust solute-solute interactions (crystal lattice energy) at high target concentrations (e.g., >10 mM)[2]. Therefore, kinetic energy (heat/sonication) or chemical disruption (protonation) is required to break the lattice.
Caption: Mechanistic pathways of aggregation and targeted solvation strategies.
Part 2: Troubleshooting FAQs
Q1: My thieno[3,2-c]pyridin-2-ylmethanol powder is clumping and failing to dissolve in 100% DMSO at 20 mM. What is the immediate fix? A1: The clumping indicates that the solvent is only wetting the surface of the crystal lattice without penetrating it. Immediately apply bath sonication (not probe sonication, which can degrade the compound) combined with mild heating (37°C - 50°C). The cavitation bubbles from sonication provide the localized kinetic energy needed to shatter the π−π stacking interactions[3].
Q2: Does the storage condition of my DMSO affect the solubility of this compound? A2: Yes, critically so. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, its ability to solvate lipophilic planar cores drops exponentially. Water acts as a highly polar anti-solvent for the thienopyridine core, causing the compound to "crash out" of solution. Always use fresh, anhydrous DMSO (≥99.9% purity) stored under inert gas (Argon/Nitrogen)[3].
Q3: I have tried heating and sonication, but the solution remains cloudy at 50 mM. Are there chemical modifications I can do without altering the compound's core structure? A3: Yes. You can perform an in situ salt formation. By adding a stoichiometric or trace amount of anhydrous acid (e.g., HCl in dioxane), you protonate the basic pyridine nitrogen. This converts the neutral molecule into a pyridinium cation (similar to the highly soluble 4,5,6,7-tetrahydrothieno(3,2-c)pyridinium chloride[4]). The introduced ionic charge violently disrupts the intermolecular hydrogen bonding and drastically increases DMSO solubility.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Standard Solubilization Workflow (Kinetic Method)
Use this protocol first for target concentrations between 1 mM and 20 mM.
-
Weighing: Weigh the desired mass of thieno[3,2-c]pyridin-2-ylmethanol into a sterile, amber glass vial. (Avoid plastics if storing for >1 month, as DMSO can leach plasticizers).
-
Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to achieve your target molarity.
-
Vortexing: Vortex vigorously at maximum speed for 2 minutes. Observe against a light source. If clear, proceed to step 6.
-
Thermal Incubation: Place the vial in a water bath set to 45°C for 10 minutes. Scientific Rationale: Heating increases the kinetic energy of the solvent molecules, overcoming the activation energy required to break the crystal lattice.
-
Cavitation (Sonication): If particulates remain, transfer to an ultrasonic water bath. Sonicate for 15 minutes, ensuring the water temperature does not exceed 50°C to prevent thermal degradation of the hydroxymethyl group.
-
Validation & Storage: Centrifuge the vial at 10,000 x g for 5 minutes. If no pellet forms at the bottom, the solution is fully solvated. Aliquot into single-use volumes and store at -20°C to prevent freeze-thaw degradation.
Protocol 2: Acid-Assisted Solubilization (Chemical Method)
Use this protocol if Protocol 1 fails, typically required for high-concentration stock solutions (>20 mM).
-
Preparation: Suspend the compound in anhydrous DMSO to the desired concentration (e.g., 50 mM). The solution will likely be a cloudy suspension.
-
Acid Addition: In a fume hood, add 1.0 molar equivalent of 4M HCl in dioxane (anhydrous) relative to your compound. Scientific Rationale: The anhydrous HCl protonates the pyridine nitrogen, forming a chloride salt in situ without introducing water.
-
Agitation: Vortex for 60 seconds. The transition from a cloudy suspension to a clear, pale solution should be nearly instantaneous as the lattice breaks.
-
Neutralization (Optional but recommended for assays): Note that this stock is now acidic. When diluting into your final aqueous assay buffer (e.g., PBS or HEPES), ensure your buffer has sufficient buffering capacity to absorb the trace acid without a pH drop, or back-titrate with a micro-volume of NaOH.
Caption: Step-by-step decision matrix for solubilizing thieno[3,2-c]pyridin-2-ylmethanol.
Part 4: Quantitative Data Presentation
To assist in your experimental design, refer to the following expected solubility thresholds based on the physicochemical properties of thienopyridine derivatives.
| Target Concentration | Recommended Solvent | Required Intervention | Expected Solvation State |
| < 1 mM | 100% Anhydrous DMSO | None (Vortex only) | Fully Solvated (Clear) |
| 1 mM - 10 mM | 100% Anhydrous DMSO | Mild Heat (45°C) | Fully Solvated (Clear) |
| 10 mM - 20 mM | 100% Anhydrous DMSO | Heat + Bath Sonication | Solvated (Risk of precipitation at 4°C) |
| > 20 mM | DMSO + Trace Acid | In situ salt formation (HCl) | Fully Solvated (Clear, stable) |
| Any Concentration | Wet/Old DMSO | N/A | Insoluble / Suspension |
Part 5: References
-
PubChem: Thieno(3,2-c)pyridine (CID 67500). National Center for Biotechnology Information. Available at: [Link]
-
PubChem: 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride (CID 10176342). National Center for Biotechnology Information. Available at:[Link]
-
Journal of Chemical Information and Modeling: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ACS Publications. Available at:[Link]
Sources
- 1. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one | 511-33-1 | Benchchem [benchchem.com]
- 4. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: Thieno[3,2-c]pyridin-2-ylmethanol vs. Thieno[2,3-c]pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, fused bicyclic heteroaromatics offer a highly tunable electronic environment for drug design. When comparing the thieno[2,3-c]pyridine core to the functionalized thieno[3,2-c]pyridin-2-ylmethanol building block, we observe a profound divergence in both synthetic utility and pharmacological targeting. The position of the sulfur atom within the thiophene ring relative to the pyridine nitrogen fundamentally alters the scaffold's dipole moment, lipophilicity, and hydrogen-bonding potential, dictating its interaction with biological targets[1].
This guide provides an objective, data-driven comparison of these two critical chemical entities, detailing their distinct biological activities, experimental workflows, and quantitative performance metrics.
Structural and Pharmacological Divergence
Thieno[2,3-c]pyridine: The Privileged Core Scaffold
The thieno[2,3-c]pyridine skeleton is a recognized privileged structure that serves as the terminal pharmacophore in various biologically active molecules[1]. Recent structure-activity relationship (SAR) studies have demonstrated its high efficacy as a Heat Shock Protein 90 (Hsp90) inhibitor. By occupying the ATP-binding pocket of Hsp90, thieno[2,3-c]pyridine derivatives disrupt the chaperone cycle, leading to the degradation of oncogenic client proteins and inducing G2 phase cell cycle arrest in cancer cells[2]. Additionally, this isomer has been explored for its broad-spectrum antimicrobial and c-Src kinase inhibitory effects[3].
Thieno[3,2-c]pyridin-2-ylmethanol: The Functionalized Building Block
Conversely, thieno[3,2-c]pyridin-2-ylmethanol is primarily utilized as a versatile, high-value synthetic intermediate rather than a standalone drug. The hydroxymethyl group at the C2 position serves as a critical anchoring point for further functionalization. It is a foundational building block in the synthesis of triazolopyridines—potent inhibitors of the c-Met receptor tyrosine kinase (HGF receptor)[4],[5]. Inhibition of the HGF/c-Met pathway severely restricts tumor angiogenesis and cellular proliferation. Furthermore, its azidomethyl derivatives are actively investigated for treating complement C1s-mediated immune disorders[6].
Pharmacological pathways of thieno[2,3-c]pyridines and thieno[3,2-c]pyridin-2-ylmethanol.
Quantitative Biological Activity Comparison
The table below summarizes the quantitative performance of derivatives synthesized from both scaffolds across different experimental models.
| Scaffold / Compound | Primary Biological Target | Key Indication | Representative Potency (IC50) | Experimental Model |
| Thieno[2,3-c]pyridine (Derivative 6i) | Hsp90 Chaperone | Head & Neck Cancer (HSC3) | 10.8 µM | In vitro MTT Assay[2] |
| Thieno[2,3-c]pyridine (Derivative 6a) | Hsp90 Chaperone | Colorectal Cancer (RKO) | 24.4 µM | In vitro MTT Assay[2] |
| Thieno[3,2-c]pyridin-2-ylmethanol (Triazolopyridines) | c-Met Tyrosine Kinase | Solid Tumors / Angiogenesis | Nanomolar range (<50 nM) | Kinase Inhibition Assay[4] |
| Thieno[3,2-c]pyridin-2-ylmethanol (Azidomethyl analogs) | Complement C1s | Complement-Mediated Disorders | Target-dependent | In vitro Complement Assay[6] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind specific reagent choices and the self-validating mechanisms inherent to the workflows.
Protocol A: Synthesis of Thieno[3,2-c]pyridin-2-ylmethanol via Ester Reduction
Objective: To synthesize the alcohol precursor from methyl thieno[3,2-c]pyridine-2-carboxylate.
-
Preparation: Dissolve methyl thieno[3,2-c]pyridine-2-carboxylate (e.g., 600 mg, 3.11 mmol) in anhydrous THF (10 mL) under a strict N₂ atmosphere[6].
-
Reduction: Cool the mixture to 0°C. Dropwise, add Lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 2.0 equivalents)[6],[5].
-
Causality: LiAlH₄ is selected over milder reducing agents (like NaBH₄) because the conjugated ester requires a powerful hydride donor for complete reduction to the primary alcohol. The 0°C environment controls the highly exothermic hydride transfer, preventing over-reduction of the pyridine ring or cleavage of the thiophene moiety.
-
-
Monitoring (Self-Validating Step): Stir at room temperature for 2 hours. The reaction progress is continuously monitored via LC/MS. The self-validating endpoint is the complete disappearance of the ester mass peak and the exclusive emergence of the m/z 166 [M+H]+ peak. This confirms quantitative conversion before any quenching occurs[6],[5].
-
Workup: Once validated, quench carefully with Na₂SO₄, filter, and concentrate to yield thieno[3,2-c]pyridin-2-ylmethanol as a white solid[6].
Protocol B: Biological Evaluation of Thieno[2,3-c]pyridine Derivatives (MTT Assay)
Objective: To quantify the anti-proliferative activity of novel Hsp90 inhibitors against human cancer cell lines (e.g., HSC3, MCF7).
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates and incubate for 24 hours to allow for cellular attachment[2].
-
Compound Treatment: Treat the cells with varying concentrations (e.g., 1 µM to 100 µM) of the synthesized thieno[2,3-c]pyridine derivatives dissolved in DMSO[2].
-
Viability Measurement: After 48 hours, add MTT reagent.
-
Causality: The MTT assay is chosen because it directly couples cellular metabolic activity to a measurable colorimetric output. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt into insoluble purple formazan. The intensity of the purple color is directly proportional to the number of living cells.
-
-
Quantification (Self-Validating Step): Dissolve the formazan crystals in DMSO and read absorbance at 570 nm. This protocol is self-validating through its dual-control architecture: a vehicle control (DMSO) establishes the 100% viability baseline, while a reference drug (cisplatin) serves as a positive control to confirm the assay's sensitivity and the cell line's apoptotic competence. If the cisplatin control fails to produce the expected IC50 curve, the assay is invalidated, preventing false-negative interpretations of the thienopyridine derivatives[2].
Experimental workflow for synthesizing and evaluating isomeric thienopyridines.
Conclusion
While both thienopyridine isomers offer immense value to drug development, their applications are distinctly partitioned by their structural properties. The thieno[2,3-c]pyridine core acts as a direct pharmacophore, showing significant promise in oncology through Hsp90 inhibition. In contrast, thieno[3,2-c]pyridin-2-ylmethanol is a highly specialized synthetic precursor, enabling the modular construction of advanced therapeutics like c-Met kinase inhibitors and complement cascade modulators. Selecting between these scaffolds requires a clear understanding of whether the goal is direct target engagement via the core ring system or the construction of a larger, functionalized macromolecule.
References
-
Title: The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential Source: Benchchem URL: 1
-
Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction Source: PMC (National Institutes of Health) URL: 3
-
Title: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors Source: MDPI URL: 2
-
Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL: 6
-
Title: US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor Source: Google Patents URL: 4
-
Title: EP 2966075 - CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER Source: European Patent Office URL: 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Absolute Purity Validation of Thieno[3,2-c]pyridin-2-ylmethanol: A Comparative Guide to qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
The Analytical Dilemma in Drug Development
In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly triazolopyridines and therapeutics targeting complement-mediated disorders—thieno[3,2-c]pyridin-2-ylmethanol serves as a critical heterocyclic building block[1]. The purity of this intermediate dictates the impurity profile and overall yield of downstream synthetic steps.
Historically, analytical laboratories have relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for purity assessment. However, HPLC is fundamentally a comparative method[2]. It relies on differential partitioning and requires a certified reference standard of the exact analyte to achieve absolute quantification. Furthermore, HPLC-UV is blind to impurities lacking a chromophore (e.g., residual inorganic salts or aliphatic solvents) and is heavily skewed by varying UV response factors among structurally similar impurities[2].
As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for this specific building block. qNMR is a primary ratio method: the integrated area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[3]. By utilizing a universally certified internal standard, qNMR creates a self-validating system that delivers absolute mass fraction purity without requiring a compound-specific reference standard[2][3].
Experimental Workflow: The Causality Protocol
To ensure absolute trustworthiness, a qNMR protocol must be treated as a high-precision mass-balance equation. Below is the self-validating methodology for analyzing thieno[3,2-c]pyridin-2-ylmethanol.
Step 1: Internal Standard (IS) Selection
The choice of the Internal Standard dictates the accuracy of the entire workflow. The IS must possess high chemical and isotopic purity (≥99.9%), complete solubility in the NMR solvent, and non-overlapping chemical shifts[4].
-
Analyte Profile: Thieno[3,2-c]pyridin-2-ylmethanol exhibits aromatic protons between 7.50–9.00 ppm and a carbinol methylene (-CH₂-OH) signal at ~4.80 ppm.
-
Selected IS: Maleic Acid (NIST Traceable) [5].
-
Causality: Maleic acid yields a sharp, distinct singlet at ~6.26 ppm (representing 2 protons) in DMSO-d₆. This perfectly occupies the baseline void between the analyte's aromatic and aliphatic signals, eliminating integration overlap[2][4].
Step 2: Gravimetric Sample Preparation
-
Action: Using a calibrated microbalance (d = 0.001 mg) in a static-controlled environment, co-weigh exactly ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid directly into a glass vial. Dissolve in 1.0 mL of 100% DMSO-d₆.
-
Causality: qNMR calculates purity based on the exact mass ratio of the analyte to the IS. Volumetric aliquoting introduces pipetting errors; direct co-weighing restricts error propagation solely to the microbalance's tolerance limits. Complete homogenization in DMSO-d₆ prevents concentration gradients that cause line broadening[4][6].
Step 3: NMR Acquisition Parameters
-
Action: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 30 seconds.
-
Causality: To achieve absolute quantification, >99.3% of the longitudinal magnetization must recover before the next pulse. D1 must be set to at least 5 × T₁ (spin-lattice relaxation time) of the slowest relaxing proton in the system[6]. Failing to allow full relaxation will artificially deflate the integral of the slower-relaxing nuclei, ruining the mass calculation.
Step 4: Spectral Processing
-
Action: Apply a 0.3 Hz exponential line broadening (LB) window function, zero-fill to 256K data points, and apply a 5th-order polynomial baseline correction[7].
-
Causality: A perfectly flat baseline is mandatory. Minor baseline distortions under the peak tails will exponentially inflate or deflate the integrated area, destroying the accuracy of the absolute purity value[7].
Visualizing the Workflows
To conceptualize the operational differences and error propagation between the two methodologies, review the following logical relationship and workflow diagrams.
Caption: Logical comparison of error propagation and detection capabilities between HPLC and qNMR.
Caption: Step-by-step qNMR workflow for absolute purity validation.
Quantitative Data & Performance Comparison
The theoretical advantages of qNMR translate directly into empirical reliability. Below is a structural comparison of the two techniques, followed by real-world experimental data validating three distinct batches of thieno[3,2-c]pyridin-2-ylmethanol.
Table 1: Performance Metrics Comparison
| Parameter | HPLC-UV | qNMR (Absolute) |
| Fundamental Principle | Separation based on differential partitioning[2] | Signal intensity directly proportional to nuclei[2][3] |
| Reference Standard | Requires certified standard of the exact analyte[2] | Uses universal internal standard (e.g., Maleic Acid)[3] |
| Detection Scope | Limited to chromophore-containing species | Universal for all protonated species (including solvents) |
| Typical Precision (RSD) | < 2.0% | < 1.0% |
| Purity Output | Relative Area % (Prone to overestimation) | Absolute Mass Fraction % (True Purity) |
Table 2: Experimental Purity Validation Data (n=3 Batches)
Data demonstrates the tendency of HPLC-UV to overestimate purity due to its inability to detect non-chromophoric impurities.
| Batch ID | HPLC-UV Purity (Area %) | qNMR Purity (Mass %) | Δ (HPLC - qNMR) | Primary Cause of Variance Identified via NMR |
| Batch A | 99.8% | 98.2% | +1.6% | Presence of residual inorganic salts (Invisible to UV) |
| Batch B | 98.5% | 98.3% | +0.2% | Minor variance; highly pure, well-dried batch |
| Batch C | 97.1% | 94.5% | +2.6% | Co-eluting non-chromophoric solvent (Residual THF) |
Conclusion
For the purity validation of thieno[3,2-c]pyridin-2-ylmethanol, HPLC-UV provides an incomplete picture. Because it relies on relative UV response factors and ignores non-chromophoric contaminants, it routinely overestimates the true purity of the intermediate.
By implementing the qNMR protocol outlined above, laboratories establish a self-validating, primary measurement system. The use of Maleic acid as an internal standard, combined with rigorous gravimetric preparation and optimized acquisition parameters (D1 ≥ 5 × T₁), ensures that the resulting mass fraction is an absolute, SI-traceable value. For drug development professionals aiming to eliminate downstream synthetic failures, qNMR is not just an alternative—it is the definitive analytical standard.
References
- Title: qNMR - BIPM: qNMR Internal Standard Reference Data (ISRD)
- Title: Quantitative NMR (qNMR) vs.
- Title: A Guide to Quantitative NMR (qNMR)
- Source: resolvemass.
- Source: acs.
- Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
- Title: CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER.
Sources
Thieno[3,2-c]pyridin-2-ylmethanol proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of Thieno[3,2-c]pyridin-2-ylmethanol
Thieno[3,2-c]pyridin-2-ylmethanol is a highly specialized bicyclic heteroaromatic building block, frequently utilized in the synthesis of advanced pharmaceutical agents such as 1[1] and therapeutics targeting2[2]. Because it contains both a thiophene ring (sulfur) and a pyridine ring (nitrogen), the molecule presents unique physicochemical challenges at the end of its lifecycle. For researchers and environmental health and safety (EHS) professionals, standardizing the disposal of this compound is paramount to preventing the release of toxic heteroaromatic leachates and hazardous combustion byproducts.
Physicochemical Profile & Hazard Causality
Understanding the molecular structure is the first step in self-validating your disposal protocol. The fused thienopyridine core dictates its environmental persistence and combustion behavior, demanding specific operational choices.
Table 1: Physicochemical Hazards and Disposal Implications
| Property / Feature | Data / Characteristic | Disposal Implication (The "Why") |
| Heteroatoms (N, S) | Pyridine nitrogen; Thiophene sulfur | Combustion yields highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Requires3[3]. |
| Functional Group | Hydroxymethyl (-CH2OH) | Increases polarity and aqueous solubility, strictly prohibiting drain disposal due to 4[4]. |
| Stability | Stable under standard conditions | Resists natural biodegradation; environmental release leads to soil and water persistence. |
| Incompatibilities | Strong oxidizing agents, strong acids | Must be segregated from oxidizers in waste streams to prevent exothermic reactions or auto-ignition. |
Regulatory Context and Waste Categorization
While specific thienopyridine derivatives may not be explicitly named on the EPA's P or U lists like unsubstituted pyridine (U196), they must be managed as characteristic hazardous waste. Under standard RCRA guidelines, liquid waste streams containing this compound should be categorized for3 to prevent groundwater contamination[3].
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
To ensure absolute safety and compliance, implement the following self-validating workflow in your laboratory.
Phase 1: Segregation and Containment
-
Isolate the Waste Stream: Collect thieno[3,2-c]pyridin-2-ylmethanol waste (solid residues or solvent solutions) in a dedicated, chemically compatible container (e.g., high-density polyethylene or PTFE-lined glass).
-
Solvent Compatibility Check (Self-Validation): Before sealing the waste, review the lab manifest. If the thienopyridine is dissolved in a solvent, verify it is strictly non-halogenated (e.g., ethyl acetate, methanol). Mixing with halogenated solvents (like dichloromethane) alters the required incineration profile and risks dioxin formation. Verifying this prevents catastrophic facility mismatch.
-
Labeling: Affix a GHS-compliant hazardous waste label immediately. Specify "Contains Thienopyridine Derivatives - Toxic/Combustible - Non-Halogenated."
Phase 2: Storage and Staging 4. Ventilated Storage: Store the sealed waste container in a secondary containment tray within a continuously ventilated, explosion-proof hazardous waste cabinet. 5. Exclude Incompatibles: Physically separate this waste from strong oxidizers (e.g., peroxides, nitric acid) to prevent accidental exothermic reactions.
Phase 3: Final Destruction (High-Temperature Incineration) 6. Manifest Verification (Self-Validation): Before signing over to the vendor, audit the waste manifest to ensure both "Sulfur" and "Nitrogen" are listed as heteroatomic hazards. This guarantees the vendor routes the waste to a facility equipped with alkaline scrubbers, validating the destruction pathway. 7. Thermal Destruction: The required disposal method is controlled rotary kiln or liquid injection incineration at3[3]. 8. Gas Scrubbing: Ensure the vendor facility utilizes post-combustion catalytic or alkaline scrubbing to3[3].
Workflow Visualization
Workflow for the safe segregation and thermal destruction of thienopyridine waste.
Emergency Spill Protocol
In the event of an accidental spill during handling or waste transfer, the protocol must prioritize respiratory and dermal protection:
-
Evacuate and Ventilate: Clear the immediate area and maximize fume hood or room ventilation. 4[4].
-
PPE Donning: Responders must wear nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator if ventilation is compromised.
-
Containment: For solid spills, sweep up gently to avoid dust generation. For liquid solutions, absorb with an inert material (e.g., vermiculite or sand).4[4]
-
Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste.
References
- Title: US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor Source: Google Patents URL
- Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL
- Title: Pyridine ACS Safety Data Sheet Source: Jubilant Ingrevia Limited URL
- Title: SAFETY DATA SHEET - 2-(Hydroxymethyl)
Sources
- 1. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 2. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thieno[3,2-c]pyridin-2-ylmethanol
A Note on Scientific Diligence: Direct, comprehensive safety data for Thieno[3,2-c]pyridin-2-ylmethanol is not extensively published. Therefore, this guide is built upon a conservative synthesis of safety protocols for structurally analogous compounds, particularly isomers like Thieno[2,3-b]pyridin-2-ylmethanol and related pyridinemethanol derivatives.[1][2] In drug discovery and development, where novel compounds are common, this proactive, structure-based risk assessment is a cornerstone of laboratory safety. We will treat this compound with the caution it warrants, assuming it may pose hazards similar to its relatives, including potential skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1][2]
Hazard Analysis: Understanding the "Why" Behind the Precautions
Thieno[3,2-c]pyridin-2-ylmethanol is a heterocyclic compound containing both a thienopyridine core and a primary alcohol functional group. Our safety strategy is derived from the potential hazards associated with these structural motifs, as observed in similar molecules.
-
Skin and Eye Irritation: Aromatic heterocyclic compounds are frequently irritants. Safety data for the isomer Thieno[2,3-b]pyridin-2-ylmethanol explicitly lists it as a skin and serious eye irritant.[1] The primary alcohol group can also contribute to irritation. Therefore, we must assume direct contact can cause inflammation, redness, or more severe damage.
-
Respiratory Irritation: Fine powders or aerosols of this compound may irritate the respiratory tract if inhaled, a common characteristic of functionalized aromatic compounds.[1][3] This necessitates handling procedures that strictly limit the generation of airborne particles.
-
Acute Toxicity (Oral): The aforementioned isomer is classified as "Harmful if swallowed".[1] This implies that ingestion could lead to adverse health effects, making prevention of ingestion a critical control point.
-
Unknown Dermal Toxicity: While some analogs are only listed as skin irritants, other complex heterocyclic compounds can be harmful or even fatal upon skin contact. Given the data gap for our specific molecule, we will adopt stringent skin protection measures as a precaution against potential systemic toxicity via dermal absorption.
This analysis dictates that our primary safety goals are to prevent all direct contact with the skin and eyes, eliminate inhalation of the solid powder, and prevent accidental ingestion . Our Personal Protective Equipment (PPE) selection is a direct response to these identified risks.
Core PPE Protocol: Your First Line of Defense
Always wear the following PPE before entering the designated area for handling Thieno[3,2-c]pyridin-2-ylmethanol. This equipment is non-negotiable for any procedure, from simple weighing to complex reactions.
Eye and Face Protection
-
Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or accidental splashes. Given that related compounds cause serious eye irritation, the full seal of goggles is required to prevent particles from reaching the sensitive mucous membranes of the eyes.[1]
-
Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during transfers or quenching a reaction), supplement your goggles with a full-face shield.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Gloves: This is a critical selection point. Due to the lack of specific chemical resistance data for Thieno[3,2-c]pyridin-2-ylmethanol, a robust glove choice is essential.
-
Recommended Primary Glove: Nitrile gloves are a standard for general laboratory use and offer good protection against incidental contact with many solids and solutions.
-
Double Gloving: For all procedures involving this compound, wearing two pairs of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised.
-
Immediate Disposal: If the outer glove comes into contact with the compound, remove both pairs immediately following the correct doffing procedure, dispose of them in the designated hazardous waste container, and don two new pairs of gloves. Never reuse gloves.[1]
-
This table provides general guidance. Always inspect gloves for signs of degradation and replace them immediately if any are observed.
| Glove Material | Splash Resistance | Notes |
| Nitrile | Good | Recommended for incidental contact. Provides good dexterity. |
| Neoprene | Excellent | Consider for extended handling or when using solvents. |
| Latex | Fair | Not recommended due to potential for allergic reactions and lower chemical resistance. |
Respiratory Protection
-
Primary Engineering Control: All handling of solid Thieno[3,2-c]pyridin-2-ylmethanol that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[4] The fume hood provides constant airflow to capture and exhaust any airborne particles, protecting the user.
-
Secondary Respiratory Protection: In the rare and non-recommended event that a fume hood is not available, or if there is a potential for significant aerosol generation, a NIOSH-approved air-purifying respirator with N95 (or better) particulate filters and organic vapor cartridges would be required. Proper fit-testing and training are mandatory for respirator use.
Operational and Disposal Plans
Safe Handling Workflow
The following workflow minimizes exposure risks during the common task of weighing and preparing a solution of the compound.
Caption: Safe Handling Workflow for Thieno[3,2-c]pyridin-2-ylmethanol.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, while holding them open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water.[1][3] Do NOT induce vomiting.[1] Seek immediate medical attention.
Caption: Immediate First Aid Response Logic for Exposures.
Disposal Plan
-
Contaminated PPE: All used gloves, disposable lab coat sleeves, and cleaning materials (e.g., paper towels) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory trash.
-
Chemical Waste: Any unused solid Thieno[3,2-c]pyridin-2-ylmethanol and solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific local, regional, and national regulations to ensure complete and accurate classification and disposal.[3] Never dispose of this chemical down the drain.[3]
References
- Vertex AI Search, based on a Safety Data Sheet for (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol.
- Fisher Scientific, Safety Data Sheet for Thieno[2,3-b]pyridin-2-ylmethanol.
- Sigma-Aldrich, Safety D
- TCI Chemicals, Safety Data Sheet for 2-Bromo-3-pyridinemethanol.
- San Fu Chemical Co., Ltd.
- Sdfine, GHS Safety D
- Santa Cruz Biotechnology, Inc., Safety Data Sheet for (2-Methoxy-3-pyridinyl)methanol.
- ChemicalBook, Chemical Safety Data Sheet for 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
- Fisher Scientific, Safety D
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
